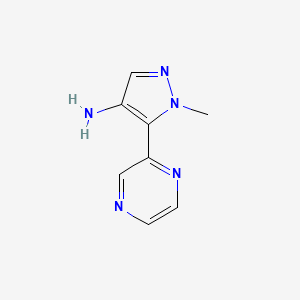

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound It features a pyrazole ring fused with a pyrazine ring, making it a unique structure in the realm of organic chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds, including 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine, exhibit notable anticancer activity. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, showing a GI50 range of 0.127–0.560 μM. Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in ovarian cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2) activity, which is crucial for cell cycle progression .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on pyrazole-based inhibitors identified certain derivatives that effectively inhibited HIV-1 replication without targeting the conventional viral enzymes, presenting a novel mechanism that could be beneficial in overcoming drug resistance . This highlights the potential of this compound as a lead compound in antiviral drug development.

Case Studies

Case Study 1: Anticancer Activity

In a study published in 2023, a series of pyrazole derivatives were screened for their anticancer properties. Among them, one derivative of this compound exhibited potent CDK2 inhibition with a Ki value of 0.005 µM. This study emphasizes the compound's potential as a selective inhibitor for cancer therapy .

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral efficacy of pyrazole derivatives against HIV. The study found that specific compounds within this class displayed significant activity against HIV replication, indicating that modifications to the pyrazole structure could yield effective antiviral agents .

Mecanismo De Acción

The mechanism of action of 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

1-methyl-5-(quinolin-2-yl)-1H-pyrazol-4-amine: Contains a quinoline ring, offering different electronic properties.

1-methyl-5-(thiazol-2-yl)-1H-pyrazol-4-amine: Features a thiazole ring, providing unique reactivity.

Uniqueness

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Actividad Biológica

1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_9N_5, with a molecular weight of approximately 189.21 g/mol. Its structure consists of a pyrazole ring substituted with a methyl group and linked to a pyrazine moiety through an amino group. This configuration allows for diverse interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in cancer pathways. For instance, it has been identified as a potential inhibitor of CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response and cell cycle regulation. In vitro studies have shown that related compounds can achieve IC50 values in the nanomolar range, indicating potent activity against CHK1 .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro evaluations revealed that derivatives of pyrazole compounds, including those structurally similar to this compound, exhibited significant inhibition zones against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, highlighting their potential as antimicrobial agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound is believed to form hydrogen bonds and hydrophobic interactions with specific residues in these enzymes, enhancing its binding affinity. Such interactions are crucial for its efficacy as an enzyme inhibitor .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine | Structure | Contains a pyridine instead of a pyrazine ring, affecting its binding properties. |

| Pyrazolo[1,5-a]pyrazinones | Structure | Known for their potent activity as positive allosteric modulators in neurological pathways. |

| 1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amines | Structure | Specific combination of functional groups enhances selectivity and efficacy. |

Case Studies

Case Study 1: CHK1 Inhibition

In a study involving the compound MCL1020, which shares structural similarities with 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amines, researchers found that it exhibited modest CHK1 inhibitory activity with an IC50 value around 0.4 nM. This compound effectively inhibited the growth of malignant hematopathy cell lines, demonstrating the therapeutic potential of pyrazole-based inhibitors in oncology .

Case Study 2: Antimicrobial Activity

Another study evaluated several pyrazole derivatives for their antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects and potential applications in treating bacterial infections .

Propiedades

IUPAC Name |

1-methyl-5-pyrazin-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFIEPSCPRRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.